molecular formula C16H14ClNO5 B14542558 2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane CAS No. 62377-14-4

2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane

Cat. No.: B14542558
CAS No.: 62377-14-4
M. Wt: 335.74 g/mol
InChI Key: AETJLFZQRGAVQF-UHFFFAOYSA-N
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Description

2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an oxirane ring, which is a three-membered epoxide ring, and two phenoxy groups substituted with chloro, methyl, and nitro groups. The unique structure of this compound makes it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenol with 2-nitrophenol in the presence of a suitable base to form the intermediate phenoxy compound. This intermediate is then reacted with epichlorohydrin under basic conditions to form the final oxirane compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Amines: Formed from the reduction of the nitro group.

    Substituted Phenoxy Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitro and chloro substituents also contribute to its reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane is unique due to the presence of both an oxirane ring and nitro group, which impart distinct chemical reactivity and biological activity. Its combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

62377-14-4

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

IUPAC Name

2-[[5-(4-chloro-2-methylphenoxy)-2-nitrophenoxy]methyl]oxirane

InChI

InChI=1S/C16H14ClNO5/c1-10-6-11(17)2-5-15(10)23-12-3-4-14(18(19)20)16(7-12)22-9-13-8-21-13/h2-7,13H,8-9H2,1H3

InChI Key

AETJLFZQRGAVQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC3CO3

Origin of Product

United States

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